
Ibezapolstat
Overview
Description
Ibezapolstat (ACX-362E) is a first-in-class, Gram-positive selective-spectrum (GPSS) antibiotic targeting DNA polymerase IIIC, an enzyme critical for replication in low–G+C content Gram-positive bacteria, including Clostridioides difficile (CDI). It is currently in Phase III clinical development for CDI treatment. Unlike broad-spectrum antibiotics, this compound selectively inhibits C. difficile while sparing commensal gut microbiota, thereby reducing the risk of dysbiosis and recurrence .
Phase I and II trials demonstrated its favorable pharmacokinetics, with minimal systemic absorption (<1 µg/mL plasma concentration) and high fecal concentrations (>1,000 µg/g stool), ensuring localized efficacy . Notably, this compound preserved beneficial bacterial taxa (e.g., Actinobacteria, Bifidobacteriaceae) and promoted secondary bile acid production, both predictive of lower CDI recurrence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ibezapolstat involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary information held by Acurx Pharmaceuticals. it is known that the compound is synthesized through a series of organic reactions, including nucleophilic substitutions and cyclizations, under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process would include rigorous quality control measures to ensure the consistency and safety of the final product. Specific details on the industrial production methods are not publicly available .
Chemical Reactions Analysis
Types of Reactions
Ibezapolstat primarily undergoes reactions typical of organic compounds, such as:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to maintain the integrity of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
Treatment of Clostridioides difficile Infection
Ibezapolstat has shown promising results in clinical trials for treating CDI. A Phase 2a study demonstrated a 100% clinical cure rate at the end of treatment, with sustained clinical cure observed during follow-up. Patients received this compound at a dosage of 450 mg twice daily for ten days, leading to complete eradication of C. difficile by day three in 94% of cases, significantly outperforming vancomycin, which achieved a 71% eradication rate .
Table 1: Clinical Trial Outcomes for this compound
Study Phase | Treatment Duration | Dosage (mg) | Clinical Cure Rate | C. difficile Eradication Rate |
---|---|---|---|---|
Phase 2a | 10 days | 450 | 100% | 94% |
Phase 2b | 10 days | 450 | ~96% | 94% |
Pharmacokinetics and Microbiome Effects
Research has indicated that this compound not only effectively targets C. difficile but also preserves beneficial gut microbiota. Unlike vancomycin, this compound does not cause an overgrowth of Proteobacteria and maintains a favorable ratio of secondary-to-primary bile acids, which is crucial for gut health and may reduce CDI recurrence .
In a Phase 2 trial, significant microbiome changes were noted. For instance, there was an increase in alpha diversity and a shift in bacterial taxa favoring Firmicutes over Bacteroidetes during treatment . These findings suggest that this compound could have beneficial effects on the gut microbiome while effectively treating CDI.
Table 2: Microbiome Changes During this compound Treatment
Microbiome Metric | Baseline Change During Treatment |
---|---|
Alpha Diversity (Inverse Simpson) | +0.14 (p=0.02) |
Alpha Diversity (Shannon Index) | +0.98 (p=0.049) |
Firmicutes Proportion Change | +14.7% (p=0.009) |
Bacteroidetes Proportion Change | -10.0% (p=0.04) |
Antimicrobial Resistance
This compound has demonstrated potent antibacterial activity against multidrug-resistant strains of C. difficile, including those with reduced susceptibility to common antibiotics like metronidazole and vancomycin . This positions this compound as a vital candidate in the fight against antibiotic-resistant infections.
In vitro studies have shown that this compound maintains its bactericidal activity across various strains, suggesting its potential utility in treating infections caused by resistant organisms . The compound's unique mechanism minimizes cross-resistance with other antibiotics, making it a promising option for patients with limited treatment alternatives.
Mechanism of Action
Ibezapolstat exerts its effects by inhibiting bacterial DNA polymerase IIIC, an enzyme essential for bacterial DNA replication. By interfering with the addition of guanine to the growing DNA chain, this compound effectively halts bacterial replication. This mechanism is specific to low G+C content Gram-positive bacteria, including Clostridioides difficile, making it a targeted therapy for CDI .
Comparison with Similar Compounds
Vancomycin
Vancomycin, the current standard of care, exhibits broad-spectrum activity against Gram-positive bacteria but disrupts gut microbiota diversity, increasing recurrence risk.
Key Findings :
- This compound maintained α-diversity (Shannon Index) better than vancomycin, which caused significant reductions .
- Vancomycin increased primary bile acids (r=0.63 with Enterobacteriaceae overgrowth), promoting C. difficile spore germination .
Fidaxomicin
Key Findings :
- This compound’s unique mechanism avoids cross-resistance with fidaxomicin .
- Both drugs reduce primary bile acids, but fidaxomicin’s effect on Bacteroidetes is less understood .
Surotomycin and Cadazolid
Surotomycin (cyclic lipopeptide) and cadazolid (quinolone-oxazolidinone) failed Phase III trials despite promising Phase II results due to lack of sustained clinical response .
Parameter | This compound | Surotomycin/Cadazolid |
---|---|---|
Phase III Outcome | Ongoing (Phase 2b vs. vancomycin) | Failed (no sustained efficacy) |
Microbiome Evaluation | Advanced metagenomic analysis | Limited assessment |
Key Findings :
- This compound’s microbiome preservation and bile acid modulation provide a mechanistic edge over these compounds .
Metronidazole
Parameter | This compound | Metronidazole |
---|---|---|
MIC50/90 (µg/mL) | 4/8 | 0.25/4 |
Resistance Prevalence | No resistance reported | High (~6.4% of strains) |
Key Findings :
Mechanistic and Clinical Advantages
- Microbiome Preservation: this compound spares Actinobacteria and Firmicutes, critical for secondary bile acid synthesis, while vancomycin depletes these taxa .
- Bile Acid Metabolism : Increased secondary:primary bile acid ratio (predictive of anti-recurrence) contrasts with vancomycin’s adverse profile .
- Resistance Profile : Activity against multi-drug-resistant C. difficile (including RT027 and RT078) underscores its utility in resistant CDI .
Biological Activity
Ibezapolstat (IBZ), a novel DNA polymerase IIIC inhibitor, has shown significant antibacterial activity against Clostridioides difficile (CDI), particularly in strains resistant to standard treatments. This article explores its biological activity, focusing on its efficacy, safety, and impact on the microbiome based on recent studies.
Overview of this compound
This compound is designed for the oral treatment of CDI and represents a new class of antibiotics targeting bacterial DNA replication. Its unique mechanism of action allows it to inhibit the growth of gram-positive bacteria, making it particularly effective against multidrug-resistant strains of C. difficile.
In Vitro Studies
Recent studies have demonstrated the potent antibacterial properties of this compound against various strains of C. difficile. In a study involving 104 clinical isolates, this compound exhibited minimum inhibitory concentration (MIC) values comparable to or better than those of established antibiotics like metronidazole and vancomycin.
Antibiotic | MIC 50 (µg/mL) | MIC 90 (µg/mL) |
---|---|---|
This compound | 2 | 4 |
Metronidazole | 0.5 | 4 |
Vancomycin | 1 | 4 |
Fidaxomicin | 0.5 | 2 |
These findings indicate that this compound maintains bactericidal activity similar to its MIC, which is crucial for treating infections effectively .
Time-Kill Studies
Time-kill assays further confirmed the efficacy of this compound, showing that it effectively reduces bacterial counts over time. The bactericidal effect was sustained even against strains with reduced susceptibility to other antibiotics .
Clinical Trials and Safety Profile
This compound has undergone phase II clinical trials, where its safety and tolerability were evaluated in patients with CDI. A study involving ten patients reported mild to moderate adverse events, with no severe complications noted .
Pharmacokinetics
The pharmacokinetic profile revealed plasma levels ranging from 233 to 578 ng/mL by day three of treatment, with fecal concentrations exceeding 1000 µg/g by days eight to ten. This suggests effective drug delivery to the site of infection in the gut .
Impact on the Microbiome
A significant advantage of this compound is its selective action on gram-positive bacteria while preserving beneficial gut microbiota. Unlike vancomycin, which can disrupt the microbiome balance leading to recurrence of CDI, this compound was associated with an increase in microbial diversity and a favorable shift in bile acid metabolism.
Microbiome Changes
The phase IIa trial indicated a rapid increase in alpha diversity within the gut microbiome during treatment:
Diversity Index | Baseline Mean (SD) | Post-Treatment Mean (SD) | p-value |
---|---|---|---|
Inverse Simpson Index | X.X (X.X) | X.X (X.X) | .02 |
Shannon Diversity Index | X.X (X.X) | X.X (X.X) | .04 |
The increase in diversity suggests that this compound may help restore a healthy gut environment, potentially reducing CDI recurrence rates .
Case Studies and Future Perspectives
Several case studies have highlighted the effectiveness of this compound in treating CDI with sustained clinical cures observed up to day 38 post-treatment. The unique microbiome signature associated with successful outcomes underscores the potential for this compound to be a game-changer in managing CDI and preventing recurrences .
Q & A
Basic Research Questions
Q. What is the mechanism of action of ibezapolstat, and how does it differ from other antibiotics like vancomycin?
this compound is a novel DNA polymerase IIIC inhibitor that selectively targets Clostridioides difficile (CDI) while sparing beneficial gut microbiota such as Actinobacteria and Firmicutes. Unlike vancomycin, which broadly disrupts the gut microbiome, this compound preserves microbial diversity, reducing recurrence risk by maintaining colonization resistance . Methodologically, its selectivity is confirmed through in vitro assays comparing growth inhibition of CDI versus commensal bacteria under controlled anaerobic conditions .
Q. How should researchers design a Phase 3 clinical trial to evaluate this compound's efficacy against CDI?
A non-inferiority trial design is recommended, with vancomycin as the active comparator. Key endpoints include:
- Clinical Cure : Resolution of diarrhea ≥48 hours post-treatment (10-day regimen).
- Recurrence : CDI recurrence within 28 days post-treatment. Sample size calculations should target ~450 participants (1:1 randomization) to ensure statistical power. Interim analyses by an Independent Data Monitoring Committee (IDMC) are critical to assess safety and efficacy thresholds .
Q. What pharmacokinetic properties make this compound suitable for CDI treatment?
this compound exhibits low systemic absorption (<1 µg/mL in plasma) and high fecal concentrations (>100× the MIC for CDI), minimizing off-target effects. Pharmacokinetic studies use liquid chromatography-mass spectrometry (LC-MS) to measure colonic drug levels and validate localized efficacy .
Advanced Research Questions
Q. How can microbiome data from this compound trials resolve contradictions in recurrence rates?
Phase 2 trials identified a unique microbiome signature in vancomycin-treated patients with CDI recurrence, characterized by reduced Actinobacteriota and Firmicutes. Researchers should employ longitudinal 16S rRNA sequencing to track microbial shifts during therapy. Statistical models (e.g., linear mixed-effects models) can correlate microbiome stability with clinical outcomes, addressing discrepancies between small Phase 2 and larger Phase 3 datasets .
Q. What methodologies are optimal for analyzing this compound's impact on bile acid metabolism?
Bile acid profiling via ultra-performance liquid chromatography (UPLC) is critical. This compound increases secondary bile acids (e.g., deoxycholic acid), which inhibit CDI sporulation. Researchers should compare pre- and post-treatment ratios of secondary-to-primary bile acids in fecal samples, adjusting for dietary confounders .
Q. How should researchers address conflicting in vitro activity data against antimicrobial-resistant CDI strains?
Standardize broth microdilution assays under anaerobic conditions using Clinical and Laboratory Standards Institute (CLSI) guidelines. For strains with reduced fidaxomicin/vancomycin susceptibility, confirm this compound's MIC values using time-kill curves to assess bactericidal kinetics. Cross-resistance analysis via whole-genome sequencing of resistant isolates is recommended .
Q. What statistical approaches validate non-inferiority in this compound trials?
Use a pre-specified non-inferiority margin (e.g., 10% difference in cure rates) with a two-sided 95% confidence interval. If non-inferiority is established, test for superiority in secondary endpoints (e.g., recurrence rates). Bayesian methods may enhance power in adaptive trial designs .
Q. Methodological Notes
- Microbiome Analysis : Use QIIME 2 or DADA2 pipelines for 16S rRNA data, focusing on α-diversity (Shannon index) and β-diversity (Bray-Curtis dissimilarity) .
- Pharmacokinetics : Collect fecal samples at baseline, mid-treatment, and end-of-treatment to model colonic drug accumulation .
- Trial Design : Incorporate stratified randomization by CDI severity (mild/moderate) and prior recurrence history to control confounding variables .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N6O2/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGSGBKTODESHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1275582-97-2 | |
Record name | Ibezapolstat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1275582972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibezapolstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16189 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IBEZAPOLSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K543KNC5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.